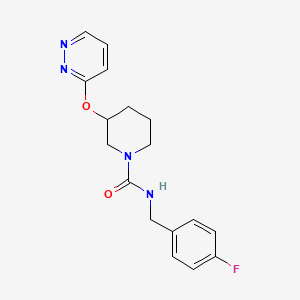

N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-pyridazin-3-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-7-5-13(6-8-14)11-19-17(23)22-10-2-3-15(12-22)24-16-4-1-9-20-21-16/h1,4-9,15H,2-3,10-12H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZXSDJQFBJSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

Introduction of the Pyridazin-3-yloxy Group: This step involves the reaction of the piperidine core with a pyridazine derivative under suitable conditions, often using a base to facilitate the nucleophilic substitution.

Attachment of the 4-Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride or a similar reagent, typically in the presence of a base to neutralize the generated acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

Reduction: Reduction reactions could target the pyridazine ring or other reducible functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels, and the pathways involved might include signal transduction cascades or metabolic pathways.

Comparación Con Compuestos Similares

Key Observations:

Heterocyclic Substituents: The target compound uses pyridazine (a less common diazine), whereas PF3845 incorporates pyridine. Pyridazine’s two adjacent nitrogen atoms may alter binding selectivity compared to pyridine-based analogs .

Fluorination Patterns :

- The 4-fluorobenzyl group in the target compound provides moderate lipophilicity and metabolic resistance. In contrast, PF3845’s trifluoromethylpyridine group offers stronger electron-withdrawing effects, which could influence receptor binding kinetics .

Carboxamide Diversity :

- The target compound’s 4-fluorobenzyl carboxamide differs from PF3845’s pyridin-3-yl and PF750’s phenyl groups, suggesting divergent target affinities (e.g., GPCRs vs. ion channels).

Hypothetical Functional Implications

While direct pharmacological data for this compound are unavailable, structural analogs provide insights:

- PF3845 : Reported in GPCR/ion channel research, its trifluoromethylpyridine group may enhance CNS penetration, but the benzyl linker could limit conformational flexibility compared to the target compound’s pyridazin-3-yloxy moiety .

- PF750: The quinoline group in PF750 suggests activity in hydrophobic binding pockets, whereas the target compound’s pyridazine might favor polar interactions.

Actividad Biológica

N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a pyridazin-3-yloxy group and a 4-fluorobenzyl moiety. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Cyclization of appropriate amines and carbonyl compounds.

- Introduction of the 4-Fluorobenzyl Group : Nucleophilic substitution reactions using fluorobenzyl halides.

- Attachment of the Pyridazin-3-yloxy Moiety : Etherification reactions with pyridazin-3-ol derivatives.

These synthetic routes allow for the modification of the compound's properties, enhancing its biological activity.

This compound interacts with various biological targets, including enzymes and receptors. The compound's activity can be attributed to:

- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor Modulation : It can activate or inhibit specific receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

- Anticancer Activity : Studies have shown that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, piperidine derivatives have been reported to induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory activity by inhibiting key inflammatory mediators such as COX enzymes and cytokines . This suggests that this compound could also exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:

- Anticancer Activity : A study indicated that piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structure–activity relationship (SAR) analysis highlighted that modifications in the piperidine ring significantly influenced biological efficacy.

- Anti-inflammatory Studies : Research on pyrimidine derivatives has shown potent inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a promising avenue for exploring this compound's anti-inflammatory potential.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity | IC50/ED50 Values |

|---|---|---|---|

| Piperidine Derivative A | Structure A | Anticancer | IC50 = 10 µM |

| Piperazine Derivative B | Structure B | Anti-inflammatory | IC50 = 5 µM |

| This compound | Structure C | Potential anticancer and anti-inflammatory | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.